Foxm1-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

FOXM1-IN-1 is a small-molecule inhibitor specifically designed to target the Forkhead Box M1 (FOXM1) transcription factor. FOXM1 is a critical regulator of cell proliferation, differentiation, and survival, and it is often overexpressed in various types of cancer. By inhibiting FOXM1, this compound aims to suppress tumor growth and enhance the efficacy of conventional cancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FOXM1-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route may include:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

Functional Group Modifications: Various functional groups are introduced to the core structure through nucleophilic substitution, oxidation, or reduction reactions.

Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve high purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

FOXM1-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions are employed to introduce or replace functional groups on the core structure.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity .

Scientific Research Applications

FOXM1-IN-1 has a wide range of scientific research applications, including:

Cancer Research: It is used to study the role of FOXM1 in tumorigenesis and to evaluate its potential as a therapeutic target in various cancers, such as breast, lung, and ovarian cancer.

Drug Development: this compound serves as a lead compound for the development of new anticancer drugs that target the FOXM1 pathway.

Biological Studies: Researchers use this compound to investigate the molecular mechanisms underlying cell proliferation, differentiation, and apoptosis.

Clinical Research: The compound is evaluated in preclinical and clinical studies to assess its safety, efficacy, and pharmacokinetic properties

Mechanism of Action

FOXM1-IN-1 exerts its effects by binding to the FOXM1 transcription factor, thereby inhibiting its activity. This inhibition leads to the downregulation of FOXM1 target genes involved in cell cycle progression, DNA repair, and apoptosis. The compound disrupts the interaction between FOXM1 and its co-activators, preventing the transcriptional activation of genes that promote tumor growth and survival .

Comparison with Similar Compounds

Similar Compounds

RCM-1: Another FOXM1 inhibitor that decreases carcinogenesis and nuclear localization of FOXM1.

NB Compounds: A class of FOXM1 inhibitors with a 1,1-diarylethylene core structure, including NB-55, NB-73, and NB-115.

Siomycin A and Thiostrepton: Protease inhibitors that also inhibit FOXM1 transcriptional activity

Uniqueness of FOXM1-IN-1

This compound is unique in its high selectivity for FOXM1, minimizing off-target effects on other FOX family members. This selectivity enhances its potential as a therapeutic agent with fewer side effects compared to other inhibitors. Additionally, this compound has shown promising results in overcoming chemoresistance in cancer cells, making it a valuable tool in cancer therapy .

Properties

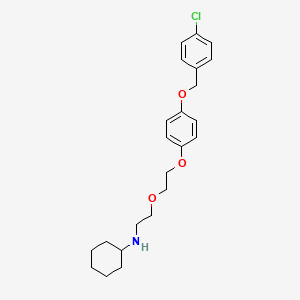

Molecular Formula |

C23H30ClNO3 |

|---|---|

Molecular Weight |

403.9 g/mol |

IUPAC Name |

N-[2-[2-[4-[(4-chlorophenyl)methoxy]phenoxy]ethoxy]ethyl]cyclohexanamine |

InChI |

InChI=1S/C23H30ClNO3/c24-20-8-6-19(7-9-20)18-28-23-12-10-22(11-13-23)27-17-16-26-15-14-25-21-4-2-1-3-5-21/h6-13,21,25H,1-5,14-18H2 |

InChI Key |

RKTLOUYERGLRCM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NCCOCCOC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.